N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a trifluoromethoxybenzene sulfonamide moiety
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c14-13(15,16)22-10-1-3-11(4-2-10)23(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPYTFOCORUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an epoxide or a halohydrin in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
Chemistry
Building Block for Synthesis
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan ring to dione derivatives | Potassium permanganate |
| Reduction | Reduces sulfonamide to amines | Lithium aluminum hydride |
| Substitution | Participates in nucleophilic substitutions | Aryl iodides |
Biology
Biological Interactions
The compound's structural features allow it to interact with biological targets, making it a candidate for studying enzyme inhibition and biological processes. The furan ring and sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes by sulfonamide derivatives, this compound exhibited significant inhibitory effects on target enzymes involved in metabolic pathways.
Medicine
Pharmaceutical Development
Due to its unique properties, this compound is being explored for developing new pharmaceuticals. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.
| Therapeutic Target | Potential Application |
|---|---|
| Kinases | Cancer treatment |
| Enzymes involved in metabolism | Metabolic disorders |
Materials Science
Development of Advanced Materials
The compound's chemical properties make it suitable for creating advanced materials such as polymers and coatings. Its trifluoromethyl group enhances lipophilicity, which can improve material performance in various applications.
Mechanism of Action
The mechanism by which N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzene-1-sulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-chlorobenzene-1-sulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding affinity to certain molecular targets.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2034330-13-5
- Molecular Formula : C19H15F3N2O6
- Molecular Weight : 424.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan ring and trifluoromethoxy group facilitate non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of critical biological pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HT-29) cells, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Activity : Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, highlighting its potential application in treating bacterial infections.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:
- Absorption : Studies suggest moderate absorption rates when administered orally.
- Metabolism : The compound undergoes hepatic metabolism, with various metabolites identified that may contribute to its overall biological activity.
Table 2: Pharmacokinetic Properties
| Property | Value/Description |
|---|---|
| Absorption | Moderate oral absorption |
| Metabolism | Hepatic metabolism with active metabolites |
| Elimination Half-life | TBD (to be determined in future studies) |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation typically involves reacting a sulfonyl chloride derivative with an amine-bearing furan-hydroxyethyl moiety under anhydrous conditions (e.g., DCM or THF, 0–5°C). Purification is achieved using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires UPLC-MS (e.g., [M + H]+ ion tracking) and ¹H NMR to confirm the absence of byproducts like unreacted starting materials or hydrolysis derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- ¹H NMR : Key peaks include the sulfonamide NH proton (~10.1 ppm, broad), furan protons (6.3–7.5 ppm, multiplet), and hydroxyethyl CH₂ groups (3.5–4.0 ppm).
- UPLC-MS : Monitors molecular ion ([M + H]+) and fragmentation patterns to confirm molecular weight and functional groups.
- Melting Point : Determines crystallinity (e.g., 161–163°C for analogous sulfonamides) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for receptor binding (e.g., 5-HT6 or kinase targets) using radioligand displacement assays. Antiproliferative activity can be tested via MTT assays on cancer cell lines (e.g., IC₅₀ determination). Dose-response curves and selectivity indices (vs. normal cells) are critical to prioritize further optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution, trifluoromethoxy positioning) impact biological activity and pharmacokinetics?
- Methodology :
- SAR Studies : Synthesize analogs with variations in the furan ring (e.g., 2- vs. 3-substitution) or trifluoromethoxy group (e.g., replacing with CF₃ or OCH₃). Compare binding affinities (Kᵢ) and metabolic stability (microsomal assays).
- Crystallography : X-ray structures (e.g., dihedral angles between furan and benzene rings) reveal conformational preferences affecting target engagement. For example, a 31.1° dihedral angle in a related sulfonamide suggests steric constraints .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Methodology :
- ADME Profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition to identify bioavailability bottlenecks.
- Metabolite Identification : Use LC-HRMS to detect hydroxylated or glucuronidated derivatives that may reduce efficacy.
- Formulation Optimization : Encapsulation in liposomes or cyclodextrins improves solubility for poorly bioavailable analogs .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodology :
- Docking Studies : Use programs like AutoDock Vina to predict binding poses in receptor active sites (e.g., 5-HT6 or kinase domains). Focus on hydrogen bonding (sulfonamide NH to backbone carbonyls) and hydrophobic interactions (trifluoromethoxy with aromatic pockets).
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
Q. What crystallographic insights explain the compound’s conformational stability in solid-state formulations?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds forming supramolecular chains). For example, sulfonamide oxygen atoms participate in C–H···O interactions, stabilizing crystal packing. Disorder in flexible groups (e.g., furan rings) requires refinement with rigid-body constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
